6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities .
Preparation Methods
The synthesis of 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the formation of the oxazole ring fused to a pyridine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2,4-dimethylphenyl)acetonitrile with ethyl 2-oxo-4-phenylbutanoate in the presence of a base can lead to the formation of the desired oxazole-pyridine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole-pyridine derivatives.
Scientific Research Applications
6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other fused pyridine derivatives such as:
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thiazolopyridines: Exhibiting anti-inflammatory and anticoagulant properties.
Oxadiazolopyridines: Used in the development of antiviral and anticancer agents.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound in various fields of research and industry.
Biological Activity
6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 953731-77-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- Structure : The compound features an oxazole ring fused to a pyridine ring with a carboxylic acid functional group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and cardioprotective agent.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound is believed to modulate multiple signaling pathways involved in cell survival and apoptosis. It has been reported to inhibit the NF-κB pathway and reduce oxidative stress in cancer cells, which is crucial for mitigating doxorubicin-induced cardiotoxicity .
Cardioprotective Effects
The cardioprotective effects of this compound have been evaluated using models of doxorubicin-induced cardiotoxicity. Key findings include:
- Cell Viability : In H9c2 cardiomyocytes, the compound significantly improved cell viability when co-treated with doxorubicin. For instance, certain derivatives maintained cell viability rates above 80% under oxidative stress conditions induced by doxorubicin .
Compound | Cell Viability (%) | p-value |
---|---|---|
This compound | 81.6 ± 3.7% | <0.0001 |
Control (untreated) | 100% | - |
- Oxidative Stress Reduction : The compound demonstrated a significant reduction in reactive oxygen species (ROS) production in treated cells, highlighting its role as an antioxidant .
Structure-Activity Relationship (SAR)
The effectiveness of the compound appears to be influenced by structural modifications. Studies suggest that substituents on the aromatic ring play a critical role in enhancing biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position exhibited stronger anticancer and cardioprotective activities compared to those with electron-donating groups .
Case Studies
Several case studies have illustrated the biological potential of derivatives of this compound:
- Cardiomyocyte Protection : In a study involving H9c2 cells exposed to doxorubicin, compounds related to this compound were shown to significantly enhance cell survival rates and reduce markers of oxidative stress .
- Anticancer Efficacy : A comparative analysis of various derivatives revealed that those with a quinoline core demonstrated superior cytotoxic effects against several cancer cell lines compared to their dihydroquinoline counterparts .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-8-4-5-11(9(2)6-8)13-7-12(16(19)20)14-10(3)18-21-15(14)17-13/h4-7H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKKOGRWREGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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